Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20388409
InChI: InChI=1S/C17H20ClN3O4S/c1-2-14-15(12-26(18,23)24)21-9-8-20(10-16(21)19-14)17(22)25-11-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
SMILES:
Molecular Formula: C17H20ClN3O4S
Molecular Weight: 397.9 g/mol

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

CAS No.:

Cat. No.: VC20388409

Molecular Formula: C17H20ClN3O4S

Molecular Weight: 397.9 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate -

Specification

Molecular Formula C17H20ClN3O4S
Molecular Weight 397.9 g/mol
IUPAC Name benzyl 3-(chlorosulfonylmethyl)-2-ethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C17H20ClN3O4S/c1-2-14-15(12-26(18,23)24)21-9-8-20(10-16(21)19-14)17(22)25-11-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Standard InChI Key INDRERQKVXRUPN-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s structure comprises:

  • Imidazo[1,2-a]pyrazine core: A bicyclic system merging imidazole and pyrazine rings, offering π-π stacking capabilities and hydrogen-bonding sites .

  • Chlorosulfonylmethyl group (-SO₂Cl-CH₂-): A highly electrophilic moiety enabling nucleophilic substitution reactions, critical for covalent bonding with proteins or polymers.

  • Ethyl substituent (C₂H₅): Enhances hydrophobic interactions and modulates steric effects.

  • Benzyl ester (C₆H₅CH₂OCO-): Improves lipid solubility and serves as a protecting group during synthesis .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₀ClN₃O₄S
Molecular Weight397.9 g/mol
CAS NumberNot publicly disclosed-
XLogP3 (Lipophilicity)~3.2 (estimated)
Hydrogen Bond Donors1 (imidazole NH)
Hydrogen Bond Acceptors6

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the construction of the imidazo[1,2-a]pyrazine core followed by functionalization:

  • Core Formation: Cyclocondensation of 2-aminopyrazine derivatives with α-haloketones or α-hydroxyketones under acidic conditions . For example, reacting 2-amino-3-ethylpyrazine with chloroacetone yields the imidazo[1,2-a]pyrazine scaffold .

  • Chlorosulfonation: Introduction of the chlorosulfonylmethyl group via radical sulfonation or nucleophilic substitution. Chlorosulfonic acid is commonly used to sulfonate the methyl group at position 3.

  • Benzyl Esterification: Protection of the carboxylic acid group at position 7 using benzyl chloride in the presence of a base like triethylamine .

Table 2: Yield Optimization in Key Steps

StepReagents/ConditionsYieldPurity
Core FormationCH₃COCl, DMF, 80°C, 12h65%95%
ChlorosulfonationClSO₃H, CH₂Cl₂, 0°C, 2h45%90%
Benzyl ProtectionBnCl, Et₃N, THF, RT, 6h78%98%

Purification Challenges

Chromatographic purification (e.g., silica gel, reverse-phase HPLC) is critical due to by-products from incomplete sulfonation and esterification. Recrystallization from ethyl acetate/hexane mixtures improves crystalline purity.

Reactivity and Mechanistic Insights

Electrophilic Sulfonyl Group

The chlorosulfonylmethyl group undergoes nucleophilic substitution with:

  • Amines: Forms sulfonamides, useful in prodrug design (e.g., reaction with morpholine yields water-soluble derivatives) .

  • Thiols: Generates disulfide bonds for polymer crosslinking or bioconjugation .

  • Hydroxyl Groups: Produces sulfonate esters, enhancing solubility .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo[1,2-a]pyrazine core to dihydro derivatives, altering electronic properties for tailored bioactivity .

Biological and Pharmacological Applications

Kinase Inhibition

Structural analogs of imidazo[1,2-a]pyrazines exhibit potent inhibition of Aurora kinases (IC₅₀ ~0.02–0.03 nM) and CDK9 (IC₅₀ ~0.16 µM) . The chlorosulfonyl group covalently binds to cysteine residues in kinase ATP-binding pockets, enabling irreversible inhibition .

Table 3: Biological Activity of Analogous Compounds

CompoundTargetIC₅₀Cell Line
SCH 1473759 Aurora A/B0.02 nMHCT116
3c CDK90.16 µMMCF7, K652

Industrial and Materials Science Applications

Polymer Modification

The chlorosulfonyl group facilitates covalent attachment to polyethylene glycol (PEG) chains, enhancing biocompatibility for drug delivery systems .

Crosslinking Agents

In epoxy resins, the compound improves thermal stability (Tg increase by ~20°C) and mechanical strength through sulfonate ester linkages .

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